N-(4-Nitrobenzenesulfonyl) N-Desmethyl Zolmitriptan

描述

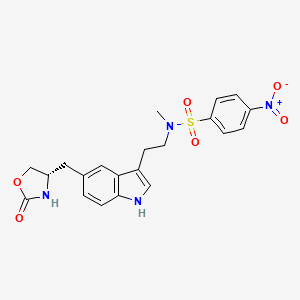

N-(4-Nitrobenzenesulfonyl) N-Desmethyl Zolmitriptan: is a chemical compound with the molecular formula C21H22N4O6S and a molecular weight of 458.49 g/mol . It is an intermediate in the preparation of Zolmitriptan metabolites , which are used in the treatment of migraines.

准备方法

The synthesis of N-(4-Nitrobenzenesulfonyl) N-Desmethyl Zolmitriptan involves several steps. The key synthetic route includes the sulfonylation of N-Desmethyl Zolmitriptan with 4-nitrobenzenesulfonyl chloride under basic conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine. The reaction is carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion .

For industrial production, the process is scaled up with careful control of reaction parameters to ensure high yield and purity. The product is then purified by recrystallization or column chromatography .

化学反应分析

N-(4-Nitrobenzenesulfonyl) N-Desmethyl Zolmitriptan undergoes several types of chemical reactions:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The sulfonyl group can be substituted with other nucleophiles under appropriate conditions.

Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles . The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

N-(4-Nitrobenzenesulfonyl) N-Desmethyl Zolmitriptan is primarily used in scientific research as an intermediate in the synthesis of Zolmitriptan metabolites . These metabolites are studied for their pharmacological properties and potential therapeutic applications in the treatment of migraines . The compound is also used in the development of new migraine treatments and in the study of the mechanisms of action of triptans .

作用机制

The mechanism of action of N-(4-Nitrobenzenesulfonyl) N-Desmethyl Zolmitriptan involves its conversion to active Zolmitriptan metabolites . These metabolites act as agonists at serotonin (5-HT) receptors, particularly the 5-HT1B and 5-HT1D subtypes . Activation of these receptors leads to vasoconstriction of cranial blood vessels and inhibition of pro-inflammatory neuropeptide release, thereby alleviating migraine symptoms .

相似化合物的比较

N-(4-Nitrobenzenesulfonyl) N-Desmethyl Zolmitriptan is unique due to its specific role as an intermediate in the synthesis of Zolmitriptan metabolites . Similar compounds include other sulfonylated derivatives of triptans, such as N-(4-Methylbenzenesulfonyl) N-Desmethyl Zolmitriptan and N-(4-Chlorobenzenesulfonyl) N-Desmethyl Zolmitriptan . These compounds share similar synthetic routes and pharmacological properties but differ in their specific substituents and resulting biological activities .

生物活性

N-(4-Nitrobenzenesulfonyl) N-Desmethyl Zolmitriptan is a compound of interest primarily due to its role as an intermediate in the synthesis of Zolmitriptan, a well-known medication used for treating migraines. This article explores the biological activity of this compound, including its mechanism of action, pharmacological properties, and potential applications in research.

- Molecular Formula : C21H22N4O6S

- Molecular Weight : 458.49 g/mol

- CAS Number : 1346602-02-5

The compound features a nitro group and a sulfonamide moiety, which are significant for its biological activity. The synthesis involves sulfonylation of N-Desmethyl Zolmitriptan with 4-nitrobenzenesulfonyl chloride under basic conditions, leading to a compound that retains the pharmacophore necessary for serotonin receptor interaction.

This compound acts as a precursor to Zolmitriptan, which is a selective agonist for the serotonin receptors 5-HT_1B and 5-HT_1D. These receptors are implicated in the modulation of vascular tone and neurotransmitter release, making them crucial targets in migraine therapy. The conversion of this compound into active metabolites allows it to exert vasoconstrictive effects on cranial blood vessels, alleviating migraine symptoms .

Pharmacological Profile

Research indicates that Zolmitriptan and its derivatives exhibit significant agonistic activity at serotonin receptors. The biological activity of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Serotonin Agonism | Binds to 5-HT_1B/1D receptors, mimicking serotonin's effects. |

| Vasoconstriction | Induces vasoconstriction in cranial blood vessels, reducing migraine pain. |

| Pharmacokinetics | Exhibits significant first-pass metabolism; low plasma protein binding (~25%). |

These properties highlight the compound's relevance in migraine treatment as well as its utility in pharmacological studies aimed at understanding triptan efficacy.

Case Studies and Clinical Relevance

Recent developments in formulations containing Zolmitriptan have emphasized its improved tolerability compared to other triptans like Sumatriptan. A study noted that formulations aimed at enhancing bioavailability are crucial due to Zolmitriptan's extensive first-pass metabolism . This has led researchers to explore innovative delivery methods such as orally disintegrating tablets and nasal sprays.

属性

IUPAC Name |

N-methyl-4-nitro-N-[2-[5-[[(4S)-2-oxo-1,3-oxazolidin-4-yl]methyl]-1H-indol-3-yl]ethyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O6S/c1-24(32(29,30)18-5-3-17(4-6-18)25(27)28)9-8-15-12-22-20-7-2-14(11-19(15)20)10-16-13-31-21(26)23-16/h2-7,11-12,16,22H,8-10,13H2,1H3,(H,23,26)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUEQSRCFTOJRJR-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC1=CNC2=C1C=C(C=C2)CC3COC(=O)N3)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CCC1=CNC2=C1C=C(C=C2)C[C@H]3COC(=O)N3)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20858181 | |

| Record name | N-Methyl-4-nitro-N-[2-(5-{[(4S)-2-oxo-1,3-oxazolidin-4-yl]methyl}-1H-indol-3-yl)ethyl]benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346602-02-5 | |

| Record name | N-Methyl-4-nitro-N-[2-(5-{[(4S)-2-oxo-1,3-oxazolidin-4-yl]methyl}-1H-indol-3-yl)ethyl]benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。